molecular formula C19H17ClFN3S B10968408 3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B10968408
M. Wt: 373.9 g/mol
InChI Key: JQPCIMNGRPNCQD-UHFFFAOYSA-N
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Description

4-ALLYL-3-BENZYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ALLYL-3-BENZYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.

    Introduction of the Allyl Group: This step often involves allylation reactions using allyl halides in the presence of a base.

    Attachment of the Benzyl and Chlorofluorobenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ALLYL-3-BENZYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove specific functional groups or to alter the oxidation state of the sulfur atom.

    Substitution: The benzyl and chlorofluorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution can result in various benzyl derivatives.

Scientific Research Applications

4-ALLYL-3-BENZYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 4-ALLYL-3-BENZYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these targets and modulating biochemical pathways. Specific pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-ALLYL-3-BENZYL-5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
  • 4-ALLYL-3-BENZYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE

Uniqueness

The uniqueness of 4-ALLYL-3-BENZYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C19H17ClFN3S

Molecular Weight

373.9 g/mol

IUPAC Name

3-benzyl-5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C19H17ClFN3S/c1-2-10-24-18(11-14-6-4-3-5-7-14)22-23-19(24)25-13-15-8-9-16(21)12-17(15)20/h2-9,12H,1,10-11,13H2

InChI Key

JQPCIMNGRPNCQD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)CC3=CC=CC=C3

Origin of Product

United States

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